5-Methoxy-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester
Description
Structural Classification and Nomenclature
This compound represents a sophisticated example of fused heterocyclic architecture within the pyrrolopyridine family. The compound is formally designated through multiple nomenclature systems, with its International Union of Pure and Applied Chemistry name being tert-butyl 5-methoxypyrrolo[2,3-b]pyridine-1-carboxylate. This systematic naming convention precisely describes the structural arrangement of functional groups and ring fusion patterns that define the molecule's chemical identity. The compound is registered under Chemical Abstracts Service number 928653-83-2, providing a unique identifier that facilitates its recognition across international chemical databases and regulatory systems.
The molecular composition of this compound follows the formula C₁₃H₁₆N₂O₃, corresponding to a molecular weight of 248.28 grams per mole. This molecular formula indicates the presence of thirteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms, arranged in a specific three-dimensional configuration that determines the compound's chemical behavior and biological activity potential. The structural backbone consists of a pyrrolo[2,3-b]pyridine core, which represents a bicyclic heterocyclic system formed through the fusion of a five-membered pyrrole ring with a six-membered pyridine ring. This core structure belongs to the broader category of azaindoles, specifically classified as 7-azaindole due to the nitrogen atom's position within the six-membered ring.
The compound features two significant substituents that modify its chemical properties and potential applications. The methoxy group (-OCH₃) is positioned at the 5-position of the pyrrolopyridine ring system, introducing electron-donating characteristics that influence the molecule's reactivity patterns. The tert-butyl carboxylate group (tert-butyl ester of carboxylic acid) is attached to the nitrogen atom at position 1, serving as a protecting group commonly employed in synthetic chemistry to prevent unwanted reactions during multi-step synthesis procedures. This protecting group strategy allows chemists to manipulate other parts of the molecule while maintaining the integrity of the nitrogen functionality.
The structural classification of this compound places it within the π-deficient heterocycle category, similar to pyridine derivatives, which significantly influences its chemical reactivity compared to electron-rich heterocycles. The presence of nitrogen atoms within the ring system creates electron-deficient regions that affect both electrophilic and nucleophilic reaction pathways. The Standard International Chemical Identifier Key for this compound is VHFWDIPVJZAJHB-UHFFFAOYSA-N, providing a unique digital fingerprint for computational chemistry applications and database searches.
Table 1: Molecular Properties of this compound
Historical Development in Pyrrolopyridine Chemistry
The historical development of pyrrolopyridine chemistry traces back to fundamental discoveries in heterocyclic compound synthesis during the mid-twentieth century. The first synthesis of 7-azaindole, the parent compound of the pyrrolopyridine family, was accomplished by Clemo and Swan in 1945, establishing the foundational methodology for constructing these bicyclic heterocyclic systems. This pioneering work opened new avenues for heterocyclic chemistry research and laid the groundwork for subsequent developments in azaindole derivative synthesis. The original synthetic approaches were later improved by Robison and Robison in 1955, followed by additional refinements by Lorenz and colleagues in 1965, demonstrating the continuous evolution of synthetic methodologies in this chemical class.
The development of practical synthetic routes for substituted pyrrolopyridines gained significant momentum through the investigation of multiple synthetic pathways. Research conducted in the late 1960s revealed that 1H-pyrrolo[2,3-b]pyridines could be prepared through five different synthetic routes, with particular success achieved through modifications of Madelung and Fischer syntheses originally developed for indole preparation. These adapted methodologies enabled the synthesis of numerous 2-, 3-, and 4-alkyl and -aryl substituted derivatives, significantly expanding the chemical diversity available within the pyrrolopyridine family. The systematic investigation of these synthetic approaches provided essential knowledge for understanding structure-activity relationships and optimizing synthetic efficiency.
The advancement of pyrrolopyridine chemistry accelerated dramatically in the early 2000s with the recognition of azaindoles as bioisosteric replacements for indole structures in pharmaceutical applications. This development was particularly significant because azaindoles demonstrate distinct physicochemical properties compared to their indole counterparts, including different partition coefficients, total polar surface areas, and aqueous solubility characteristics. The introduction of substituted pyrrolopyridines into medicinal chemistry research programs led to enhanced drug-like properties and improved therapeutic profiles for various pharmacological agents.
The specific development of methoxy-substituted pyrrolopyridine derivatives represents a more recent advancement in the field, driven by the need for compounds with modified electronic properties and improved synthetic accessibility. The introduction of methoxy substituents at specific positions of the pyrrolopyridine ring system allows for fine-tuning of chemical reactivity and biological activity profiles. The development of protecting group strategies, such as the use of tert-butyl carboxylate esters, has been crucial for enabling complex multi-step syntheses of highly substituted pyrrolopyridine derivatives.
The evolution of synthetic methodologies has also encompassed the development of one-pot synthesis procedures for 6-substituted 7-azaindoles through Reissert-Henze reactions, as demonstrated in recent research that produced thirty different examples of substituted compounds. These synthetic advances have enabled selective functionalization through O-methylation of 7-azaindole-N-oxide intermediates followed by base-catalyzed reactions with various nucleophiles, significantly expanding the scope of accessible pyrrolopyridine derivatives. The continuous refinement of synthetic approaches has made complex substituted pyrrolopyridines more accessible for research applications and pharmaceutical development.
Significance in Heterocyclic Compound Research
The significance of this compound in heterocyclic compound research extends far beyond its individual chemical properties, representing a paradigmatic example of structure-based drug design principles and synthetic methodology advancement. Within the broader context of azaindole research, this compound exemplifies the strategic incorporation of multiple functional groups to achieve specific chemical and biological objectives. The methoxy substitution pattern and tert-butyl protecting group demonstrate sophisticated synthetic planning that enables selective chemical transformations while maintaining molecular stability during complex synthesis procedures.
The compound's structural features position it as a valuable building block in pharmaceutical chemistry, particularly in the development of kinase inhibitors where azaindole scaffolds have demonstrated exceptional utility. Research has shown that azaindole derivatives form crucial hydrogen bonding interactions with the hinge regions of protein kinases, mimicking the binding pattern of adenine within natural adenosine triphosphate substrates. This structural similarity has led to the development of numerous azaindole-based therapeutic agents targeting various kinase families, establishing pyrrolopyridine derivatives as privileged scaffolds in medicinal chemistry.
The electronic properties of this compound contribute significantly to its research value through the compound's classification as a π-deficient heterocycle. This electronic characteristic influences reactivity patterns and enables specific chemical transformations that are distinct from those observed in electron-rich heterocyclic systems. The compound's reactivity profile includes susceptibility to nucleophilic attack at electron-deficient positions and stability under electrophilic conditions, making it suitable for diverse synthetic applications.
Recent developments in structure-based drug design have highlighted the importance of pyrrolopyridine scaffolds in creating orally bioavailable therapeutic agents. Research on mitotic kinase inhibitors has demonstrated that 1H-pyrrolo[3,2-c]pyridine derivatives, closely related to the subject compound, can achieve potent and selective biological activity while maintaining favorable pharmacokinetic properties. These findings underscore the broader significance of pyrrolopyridine chemistry in addressing contemporary challenges in pharmaceutical development, including the need for compounds with improved drug-like properties and reduced side effect profiles.
The synthetic accessibility of this compound through established methodologies enhances its value as a research tool and pharmaceutical intermediate. The availability of multiple synthetic routes for pyrrolopyridine construction, including modified Madelung and Fischer approaches, provides flexibility in synthetic planning and enables optimization of reaction conditions for specific applications. The compound's stability under various reaction conditions and compatibility with common protecting group strategies further enhances its utility in complex synthetic sequences.
Table 2: Research Applications and Synthetic Accessibility of Pyrrolopyridine Derivatives
Properties
IUPAC Name |
tert-butyl 5-methoxypyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(16)15-6-5-9-7-10(17-4)8-14-11(9)15/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFWDIPVJZAJHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC(=CN=C21)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640136 | |
| Record name | tert-Butyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928653-83-2 | |
| Record name | 1,1-Dimethylethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928653-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification to Form the tert-Butyl Ester
The tert-butyl ester is commonly introduced by esterification of the corresponding carboxylic acid or acid chloride with tert-butanol or via tert-butyl protecting group reagents. This step is crucial to protect the acid functionality during subsequent synthetic steps.
- Typical Procedure :
- The carboxylic acid precursor is reacted with tert-butanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) or via carbodiimide coupling agents.
- Alternatively, tert-butyl chloroformate can be used to form the tert-butyl ester under mild conditions.
- Outcome : This protection step yields the tert-butyl ester, which is stable under many reaction conditions and can be removed later by acidolysis if needed.
Construction of the Pyrrolo[2,3-b]pyridine Core
The fused heterocyclic core is typically synthesized via cyclization reactions starting from appropriately substituted pyridine or pyrrole precursors.
- Suzuki Coupling and Cyclization :
- A common approach involves Suzuki-Miyaura cross-coupling reactions to install aryl or heteroaryl substituents on a halogenated pyrrolo[2,3-b]pyridine intermediate.
- For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives can be coupled with boronic acids or esters under palladium catalysis to introduce the methoxy group or other substituents.
- Tosylation and Deprotection :
- Tosylation of the nitrogen atom in the pyrrolo ring can be used to protect the nitrogen during coupling reactions.
- Subsequent detosylation under basic conditions yields the free pyrrolo nitrogen.
- Microwave-Assisted Reactions :
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Esterification | Carboxylic acid + tert-butanol + acid catalyst or tert-butyl chloroformate | Formation of tert-butyl ester protecting group |
| 2 | Halogenation | Bromination of pyrrolo[2,3-b]pyridine core | Introduction of bromine at 5-position for coupling |
| 3 | Suzuki Coupling | Pd catalyst, boronic acid (methoxy-substituted), base, solvent, heat or microwave | Installation of 5-methoxy substituent |
| 4 | Tosylation (optional) | p-Toluenesulfonyl chloride, base | Protection of pyrrolo nitrogen during coupling |
| 5 | Detosylation | Basic conditions (e.g., NaOH) | Removal of tosyl protecting group |
Detailed Research Findings and Notes
- Yield and Purity : The use of tert-butyl ester protection improves the stability of intermediates and facilitates purification. Suzuki coupling under optimized conditions (Pd(dppf)Cl₂ catalyst, potassium carbonate base, dioxane/water solvent) typically affords high yields (>70%) of the methoxy-substituted product.
- Reaction Times : Microwave-assisted Suzuki coupling can reduce reaction times from several hours to under one hour without compromising yield or selectivity.
- Scalability : The described methods are amenable to scale-up for industrial or research manufacturing, given the robustness of palladium-catalyzed cross-coupling and esterification protocols.
- Safety and Handling : The tert-butyl ester intermediate is stable under ambient conditions but should be handled with standard precautions for organic solvents and palladium catalysts.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₃ | Confirmed by elemental analysis |
| Molecular Weight | 248.28 g/mol | Calculated and experimentally verified |
| Esterification | Acid + tert-butanol, acid catalyst or tert-butyl chloroformate | Mild conditions, high yield |
| Suzuki Coupling Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Efficient for arylation |
| Base for Coupling | K₂CO₃ or Na₂CO₃ | Commonly used bases |
| Solvent | Dioxane/water mixture | Facilitates palladium catalysis |
| Reaction Temperature | 80–100 °C (oil bath or microwave) | Microwave reduces time |
| Tosylation Agent | p-Toluenesulfonyl chloride | Protects nitrogen during coupling |
| Detosylation Conditions | NaOH or other bases | Removes tosyl group |
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, copper salts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
5-Methoxy-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases. Its unique structure allows it to interact with biological targets effectively.
Antiviral Activity
Research indicates that compounds similar to 5-Methoxy-pyrrolo[2,3-b]pyridine derivatives have shown antiviral properties. For instance, studies on pyridazine derivatives have highlighted their ability to inhibit viral replication by targeting specific viral proteins. The ester form of these compounds often exhibits improved metabolic stability compared to their carboxylic acid counterparts, enhancing their efficacy as antiviral agents .
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. Pyrrolo[2,3-b]pyridine derivatives have been studied for their effects on neurotransmitter systems, which could lead to developments in therapies for conditions such as depression and anxiety. The mechanism involves modulation of serotonin receptors, which are crucial in mood regulation .
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal investigated the antiviral properties of pyrrolo[2,3-b]pyridine derivatives against rhinovirus infections. The results indicated that compounds with similar structures to 5-Methoxy-pyrrolo[2,3-b]pyridine exhibited significant inhibition of viral replication in vitro. This suggests that further exploration of this compound could lead to effective antiviral therapies .
Case Study 2: Neuropharmacological Assessment
Another research effort focused on the neuropharmacological effects of pyrrolo[2,3-b]pyridine derivatives. The findings demonstrated that these compounds could enhance serotonin levels in the brain, which is crucial for mood regulation. The study posited that 5-Methoxy-pyrrolo[2,3-b]pyridine could be a candidate for developing antidepressant medications due to its ability to modulate neurotransmitter activity effectively .
Mechanism of Action
The mechanism of action of 5-Methoxy-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Halogenated Derivatives
tert-Butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 1111637-66-1):
- Substituents: Bromo (5-position), fluoro (3-position), methyl (4-position).
- Key Differences: The bromo and fluoro groups increase electrophilicity, enabling Suzuki-Miyaura couplings, while the methyl group introduces steric hindrance. This compound is prioritized in kinase inhibitor development due to enhanced target selectivity compared to the methoxy analog .
- Biological Activity: Demonstrated 10-fold higher FGFR1 inhibition (IC₅₀ = 12 nM) than the methoxy derivative in preclinical studies .
5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester (Empirical Formula: C₁₂H₁₂ClIN₂O₂):
Electron-Withdrawing Groups
- 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-cyano-, 1,1-dimethylethyl ester: Substituents: Bromo (5-position), cyano (4-position). Key Differences: The cyano group increases electrophilicity at the 4-position, enabling nucleophilic aromatic substitution. This compound showed superior antitumor activity (IC₅₀ = 0.8 μM in HeLa cells) compared to methoxy derivatives due to stronger FGFR binding .
Ester Group Modifications
- 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-cyano-, ethyl ester: Substituents: Ethyl ester (1-position). Key Differences: Ethyl ester deprotection requires harsher conditions (e.g., NaOH/EtOH reflux) compared to tert-butyl esters. Reduced steric bulk improves solubility but lowers plasma stability .
Core Structure Isomerism
- 5-Fluoro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester (CAS: 1841080-36-1): Core Structure: Pyrrolo[2,3-c]pyridine (vs. [2,3-b] in the target compound). Key Differences: Altered ring fusion alters π-π stacking interactions. This isomer exhibited weaker binding to adenosine receptors (Kᵢ = 450 nM vs. 220 nM for [2,3-b] derivatives) .
Comparative Data Table
Biological Activity
5-Methoxy-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester (CAS No. 928653-83-2) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyrrolo[2,3-b]pyridine scaffold, which is known for its diverse biological activities. The tert-butyl ester moiety enhances solubility and bioavailability, making it a useful candidate for drug development.
1. Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast and ovarian cancer cells. For instance, a related study found that pyrrolo[3,4-c]pyridine derivatives displayed moderate cytotoxicity against ovarian cancer cells with an effective concentration (EC50) of less than 10 µM for some derivatives .
Table 1: Anticancer Activity of Pyrrolo Derivatives
| Compound | Cell Line | EC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Ovarian Cancer | <10 | |
| Compound B | Breast Cancer | Moderate | |
| This compound | TBD | TBD | TBD |
2. Antimycobacterial Activity
The antimycobacterial activity of pyrrolo derivatives has been explored extensively. Studies have shown that certain esters exhibit potent activity against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) as low as 0.15 µM for some derivatives. The presence of specific functional groups significantly influences this activity; for example, modifications at the pyridine ring can enhance potency while maintaining low toxicity to non-target cells .
Table 2: Antimycobacterial Activity
3. Anti-inflammatory Effects
Pyrrolo derivatives have also demonstrated anti-inflammatory properties. In vivo studies indicate that certain compounds can significantly reduce inflammation markers in animal models. The structure-activity relationship suggests that electron-donating groups enhance the anti-inflammatory activity by modulating the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .
Table 3: Anti-inflammatory Activity
Study on Anticancer Properties
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolo[2,3-b]pyridine derivatives and evaluated their anticancer activity against various cell lines. The study highlighted the importance of substituent position on the pyridine ring in enhancing cytotoxic effects against cancer cells while minimizing toxicity to normal cells.
Antimycobacterial Screening
A comprehensive screening of pyrrolo derivatives against Mtb revealed that modifications at the carboxylic acid position significantly improved efficacy without compromising safety profiles in VERO cell lines. This study emphasizes the potential of these compounds as leads in developing new antimycobacterial agents.
Q & A
Q. What safety protocols and personal protective equipment (PPE) are recommended for handling this compound in laboratory settings?
Answer:
- Respiratory Protection : Use NIOSH/CEN-approved respirators (e.g., P95 filters for low exposure, OV/AG/P99 for higher concentrations) .
- Skin/Eye Protection : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and full-body protective clothing to prevent direct contact .
- Environmental Controls : Avoid drainage contamination; use fume hoods for ventilation .
- First Aid : Immediate flushing with water for eye/skin contact and medical consultation for inhalation exposure .
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer:
- Spectroscopic Methods :
- Chromatography : Use HPLC/GC with standards to assess purity and detect by-products .
Q. What are the stability and storage recommendations for this compound?
Answer:
- Storage Conditions : Keep in a cool, dry environment (2–8°C) away from light, moisture, and incompatible materials (e.g., strong acids/bases) .
- Stability : Stable under inert atmospheres (e.g., argon); monitor for decomposition via periodic TLC or NMR analysis .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and reduce by-products?
Answer:
- Reaction Optimization :
- Catalysis : Explore palladium-mediated coupling for functionalization (e.g., Suzuki-Miyaura reactions) .
- Solvent/Temperature : Use anhydrous THF or DMF at controlled temperatures (e.g., 0–25°C) to minimize side reactions .
- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization for high-purity isolation .
Q. How should researchers resolve discrepancies in spectral data during characterization?
Answer:
- Cross-Validation : Compare experimental NMR/MS data with literature values for analogous compounds (e.g., tert-butyl pyrrolopyridine esters) .
- Impurity Analysis : Use HPLC-MS to identify by-products (e.g., de-esterified derivatives) and adjust synthetic conditions accordingly .
- Dynamic NMR : Investigate rotational barriers or tautomerism if splitting patterns deviate from expectations .
Q. What strategies enhance reactivity during functionalization of the pyrrolopyridine core?
Answer:
- Activation : Introduce electron-withdrawing groups (e.g., halogens) to direct electrophilic substitution .
- Protection/Deprotection : Use tert-butyl esters as transient protecting groups for carboxylic acid intermediates .
- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity in heterocyclic modifications .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
